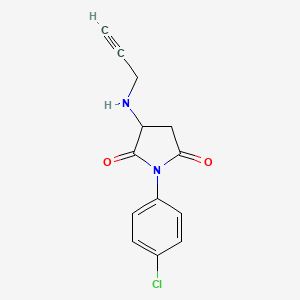

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJVGSHSJPOSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione framework is typically synthesized via condensation reactions involving:

- Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

- Amines (e.g., propargylamine or derivatives)

- Dicarbonyl compounds or their esters (e.g., ethyl 2,4-dioxovalerate)

A multicomponent reaction approach is often employed, where these reactants are combined under acidic or neutral conditions to form substituted pyrrolidine-2,5-diones efficiently.

Amination and Substitution Reactions

The introduction of the prop-2-yn-1-ylamino group is typically achieved by nucleophilic substitution or amidation reactions on a suitable precursor bearing a leaving group or reactive carbonyl functionality at the 3-position of the pyrrolidine ring.

Detailed Preparation Methods

Multicomponent Reaction Using Aromatic Aldehydes, Amines, and Ethyl 2,4-dioxovalerate

- Procedure: React 4-chlorobenzaldehyde, propargylamine, and ethyl 2,4-dioxovalerate in ethanol or glacial acetic acid.

- Conditions: Room temperature to mild heating, with solvent choice influencing yield.

- Outcome: Formation of 1-(4-chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione via cyclization and condensation steps.

- Optimization: Ethanol as a solvent improves yield compared to glacial acetic acid; molar ratios of reactants affect product formation efficiency.

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol | Increased yield (~80%) |

| Reactant Ratio | 1.5:1:1 (aldehyde:amine:ester) | Maximizes yield |

| Temperature | Room temperature to 50 °C | Mild heating beneficial |

| Concentration | 0.5–0.75 M | Higher concentration favors yield |

Amidation Using Activated Esters or Acid Chlorides

- Approach: Use of activated carboxylic acid derivatives of pyrrolidine-2,5-dione intermediates reacted with propargylamine.

- Reagents: Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine).

- Solvent: Anhydrous DMF (dimethylformamide) or DMSO.

- Temperature: Ambient conditions (20–25 °C).

- Mechanism: Formation of amide bond through nucleophilic attack of propargylamine on activated ester intermediate.

- Advantages: High selectivity and yield, mild reaction conditions, and compatibility with sensitive functional groups.

Use of Propargyl Halides in Nucleophilic Substitution

- Method: React pyrrolidine-2,5-dione derivatives bearing free amino groups with propargyl bromide or chloride in the presence of a base.

- Bases: Potassium carbonate or sodium hydride.

- Solvents: Acetonitrile or DMF.

- Temperature: 0 °C to room temperature.

- Outcome: Alkylation of the amine with the propargyl group to yield the desired compound.

- Notes: Reaction time and temperature must be controlled to prevent side reactions.

Mechanistic Insights and Computational Studies

- Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism of pyrrolidine-2,5-dione formation and subsequent amination.

- The reaction proceeds through azomethine ylide intermediates formed by condensation of aldehydes and amines, which undergo [3+2] cycloaddition with activated alkenes or alkynes.

- The nucleophilic attack of propargylamine on electrophilic carbonyl centers facilitates the formation of the prop-2-yn-1-ylamino substituent.

- Computational studies confirm the stability of intermediates and predict favorable reaction pathways under mild conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multicomponent condensation | 4-chlorobenzaldehyde, propargylamine, ethyl 2,4-dioxovalerate | Ethanol, RT to 50 °C, 0.5–0.75 M | ~70–80 | Solvent and molar ratio critical |

| Amidation with activated esters | Pyrrolidine-2,5-dione acid chloride/ester, propargylamine, HATU, DIPEA | DMF, RT, 12–24 h | 75–90 | High selectivity, mild conditions |

| Nucleophilic substitution | Pyrrolidine amine derivative, propargyl bromide, K2CO3 | Acetonitrile, 0–25 °C, 2–8 h | 60–85 | Requires careful control of conditions |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Addition: The prop-2-yn-1-ylamino group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Structural and Conformational Differences

- Chlorophenyl Position : The target compound’s 4-chlorophenyl group (para-substitution) contrasts with the 2-chlorophenyl (ortho) in CAS 470469-32-0. Ortho substitution may sterically hinder interactions, impacting receptor binding .

- Propargylamino vs. Aromatic Amines: The propargylamino group in the target compound introduces alkyne functionality, enhancing reactivity for click chemistry applications.

- Backbone Modifications : The dichlorinated propan-2-yl chain in CAS 61503-46-6 creates a bulky, lipophilic substituent, likely influencing membrane permeability .

Biological Activity

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione (CAS: 1415719-07-1) is a synthetic compound characterized by a pyrrolidine ring with a 4-chlorophenyl substituent and a prop-2-yn-1-ylamino group. Its molecular formula is CHClNO, and it has a molecular weight of 262.69 g/mol. The structural features suggest potential biological activities, particularly in antibacterial and antifungal domains, similar to other pyrrolidine derivatives.

Biological Activity Overview

Research indicates that pyrrolidine derivatives often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are yet to be extensively documented; however, related compounds have shown promising results.

Antibacterial Activity

Pyrrolidine derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have shown antifungal activity against species such as Candida albicans. The effectiveness of these compounds often correlates with the presence of halogen substituents, which enhance their bioactivity .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-methyl-pyrimidin-2-yloxy)pyrrolidine | Different substituent on pyrimidine | Different pharmacological profile |

| 1-(4-Bromophenyl)-3-(phenethylamino)pyrrolidine | Bromine instead of chlorine | Variation in halogen effects on biological activity |

| 1-(4-Chlorophenyl)-3-(4-methyl-piperidin-1-yloxy)pyrrolidine | Piperidine group instead of propynyl | Altered electronic properties affecting reactivity |

Q & A

Q. What computational methods validate its potential as a multi-target therapeutic agent?

- Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations model binding to dual targets (e.g., serotonin transporters and acetylcholinesterase). QSAR studies on N-aryl derivatives identified nitro and hydroxy groups as critical for Alzheimer’s drug design (pIC₅₀ > 3.0) . ADMET predictions (e.g., CYP3A4 inhibition) using SwissADME or ADMETLab ensure metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.